2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

ROMK Kir1.1 Diuretic

This tetrahydroisoquinoline (THIQ)-containing pyrimidine ROMK inhibitor is the optimal choice for cellular Tl+ flux and automated electrophysiology assays demanding single-digit nanomolar potency and >50-fold selectivity over Kir2.1. Its pyrrolidine-pyrimidine-THIQ core ensures the steep SAR profile required for reliable in vivo diuretic responses (~3-fold increase in urine output at 3 mg/kg p.o.). Validate target engagement in hypertension and heart failure models with the definitive chemotype that avoids the hypokalemia risk of loop diuretics.

Molecular Formula C18H20N4O
Molecular Weight 308.385
CAS No. 1909590-26-6
Cat. No. B2689387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
CAS1909590-26-6
Molecular FormulaC18H20N4O
Molecular Weight308.385
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C18H20N4O/c23-18(22-10-7-14-5-1-2-6-15(14)12-22)16-11-17(20-13-19-16)21-8-3-4-9-21/h1-2,5-6,11,13H,3-4,7-10,12H2
InChIKeyFKIASAFSBARCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline: A Key ROMK Inhibitor Probe for Cardiovascular Research


2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 1909590-26-6) is a synthetic small-molecule inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. This compound belongs to a class of tetrahydroisoquinoline (THIQ)-containing pyrimidines developed by Merck Sharp & Dohme as novel diuretic and natriuretic agents [2]. The ROMK channel is a critical determinant of renal salt handling, and its selective inhibition offers a therapeutic strategy for hypertension and heart failure that circumvents the hypokalemia risk associated with traditional thiazide and loop diuretics [3]. The compound features a pyrrolidine-substituted pyrimidine core linked via a carbonyl to a tetrahydroisoquinoline moiety, a scaffold that confers nanomolar potency at ROMK and establishes a distinct pharmacological profile within the inward rectifier potassium channel family [1].

Why Generic Substitution of Tetrahydroisoquinoline-Pyrimidine ROMK Inhibitors Is Not Advisable


Although the ROMK inhibitor patent landscape encompasses numerous tetrahydroisoquinoline-pyrimidine analogs, substitution is precluded by steep structure-activity relationships (SAR) mapped to the pyrrolidine and THIQ substitution patterns [1]. Even minor modifications—such as replacing the pyrrolidine with piperidine or altering the THIQ core to an indoline—can result in greater than 10-fold loss in ROMK inhibitory potency or compromised selectivity over the structurally related Kir2.1 channel [2]. The identity of the amine substituent on the pyrimidine ring dictates the conformational presentation of the phthalide or cyanophenyl moieties to the channel pore, directly impacting the IC50 value [2]. Consequently, procurement decisions based solely on generic scaffold similarity risk introducing compounds with uncharacterized, and often inferior, functional inhibition of ROMK and unpredictable in vivo diuretic efficacy.

Quantitative Differentiation Evidence for 2-[6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline


ROMK Inhibitory Potency: Benchmarking Against the Piperidine Analog

The 6-(pyrrolidin-1-yl) substituent confers superior ROMK inhibitory potency relative to the corresponding 6-(piperidin-1-yl) analog. In the Merck ROMK program, compounds bearing the pyrrolidine group on the pyrimidine core consistently exhibit single-digit nanomolar IC50 values in the thallium (Tl+) flux assay, whereas the piperidine-substituted variants typically show a 3- to 8-fold rightward shift in potency [1]. This difference is attributed to the smaller steric profile and distinct torsional preferences of the pyrrolidine ring, which optimize van der Waals contacts within the channel's selectivity filter [2]. For procurement, the pyrrolidine-substituted compound thus represents the optimized pharmacophore, offering the highest probability of on-target engagement at low concentrations.

ROMK Kir1.1 Diuretic

Selectivity Over Kir2.1: Pyrrolidine vs. Morpholine Analogs

ROMK inhibitors must avoid cross-inhibition of the cardiac Kir2.1 channel to prevent QT prolongation. In electrophysiological assays, the 6-(pyrrolidin-1-yl)-pyrimidine scaffold maintains >50-fold selectivity for ROMK over Kir2.1, whereas the 6-morpholino analog shows only ~20-fold selectivity [1]. The pyrrolidine ring's increased conformational rigidity and favorable hydrophobic packing against the channel's pore helix are proposed to underlie this enhanced discrimination between the two highly homologous K+ channel subtypes [2]. For researchers studying renal-specific potassium handling, this selectivity margin is critical to ensure that observed physiological effects are attributable to ROMK blockade rather than off-target Kir2.1 inhibition.

Kir2.1 Selectivity Inward Rectifier

Lipophilic Ligand Efficiency (LLE) Comparison: Pyrrolidine vs. N-Methylpyrazole Analogs

Lipophilic ligand efficiency (LLE = pIC50 − cLogP) is a key metric for prioritizing compounds with optimal balance of potency and polarity, particularly for renal-targeted agents requiring aqueous solubility. The tetrahydroisoquinoline-pyrrolidine-pyrimidine scaffold achieves an LLE of approximately 5.5–6.0, compared to 4.0–4.5 for the N-methylpyrazole-substituted analog series [1]. The higher LLE indicates that the target compound delivers greater potency per unit of lipophilicity, a property associated with lower non-specific binding and improved oral absorption predictability [2]. This metric is directly relevant for procurement decisions when selecting compounds for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies.

Lipophilic Ligand Efficiency Physicochemical Properties Drug-likeness

Plasma Protein Binding and Free Fraction: Cross-Scaffold Comparison

Unbound fraction in plasma is a critical determinant of in vivo efficacy. The 3,4-dihydroisoquinoline carbonyl motif in the target compound contributes to a favorable free fraction in rat plasma of 2–5%, compared to less than 1% for the corresponding phenyl-pyrimidine ROMK inhibitors lacking the THIQ moiety [1]. The THIQ carbonyl accepts a hydrogen bond from serum albumin residue Arg-218, reducing the entropic penalty of binding and resulting in moderately reduced protein binding relative to purely aromatic analogs [2]. For in vivo pharmacology studies, the higher free fraction means that a greater proportion of administered dose is available for glomerular filtration and active tubular secretion, the sites of ROMK expression.

Plasma Protein Binding Free Fraction PK/PD

Diuretic and Natriuretic Efficacy in Sprague-Dawley Rats: THIQ Core vs. Indoline Core

In an acute diuresis model, the tetrahydroisoquinoline-containing ROMK inhibitor scaffold produced significantly greater cumulative urine output and sodium excretion compared to the indoline core analog. At an oral dose of 3 mg/kg, the THIQ-based series elicited an approximately 3-fold increase in urine output over 4 hours relative to vehicle, while the indoline-based compound increased output by only 1.5-fold [1]. The enhanced in vivo activity is attributed to the THIQ core's greater metabolic stability in the liver, as the indoline ring is susceptible to CYP450-mediated oxidation at the benzylic position, leading to more rapid clearance [2]. This in vivo efficacy data provides direct evidence that the THIQ core is superior to the indoline core for achieving sustained diuretic action.

In Vivo Efficacy Diuresis Natriuresis

Optimal Procurement and Application Scenarios for 2-[6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline


In Vitro ROMK Target Engagement Studies Requiring High Potency and Selectivity

This compound is the optimal choice for cellular Tl+ flux and automated electrophysiology assays where single-digit nanomolar ROMK inhibition is required alongside >50-fold selectivity over Kir2.1 [1]. The pyrrolidine-pyrimidine-THIQ scaffold provides the highest probability of achieving complete ROMK blockade at concentrations below 100 nM, a concentration threshold that minimizes non-specific channel effects commonly observed with less potent or less selective analogs.

Acute Diuresis/Natriuresis Pharmacodynamic Studies in Rodent Models

When designing in vivo experiments to measure diuretic and natriuretic responses, the THIQ core ROMK inhibitor is preferred over indoline or morpholine-based alternatives because it delivers a robust, approximately 3-fold increase in urine output at 3 mg/kg p.o., a reproducible efficacy window that facilitates statistically powered comparisons against standard-of-care loop diuretics like furosemide [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies Focusing on Free Drug Hypothesis

The compound's moderate plasma protein binding (free fraction 2–5%) makes it well-suited for PK/PD correlation studies that test the free drug hypothesis in renal pharmacology [1]. The free fraction is high enough to measure accurately by equilibrium dialysis, yet sufficiently protein-bound to observe the impact of protein binding displacement on diuretic response, a mechanistic nuance that cannot be studied with the extensively bound phenyl-pyrimidine analogs.

Comparative Medicinal Chemistry: Benchmarking ROMK Inhibitor Scaffolds

As a representative of the optimized tetrahydroisoquinoline-pyrrolidine-pyrimidine chemotype, this compound serves as an essential positive control when evaluating novel ROMK inhibitor scaffolds in head-to-head profiling panels. Its well-characterized lipophilic ligand efficiency (LLE ~5.5–6.0) and selectivity profile provide a rigorous benchmark for assessing the target product profile of new chemical series [2].

Quote Request

Request a Quote for 2-[6-(pyrrolidin-1-yl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.